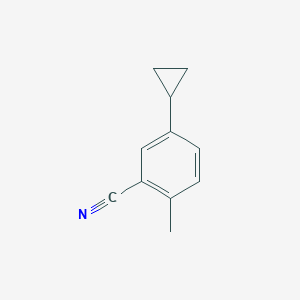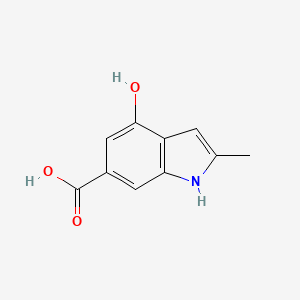
4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its crystalline solid form, typically appearing white to slightly yellow . Indoles play a crucial role in cell biology and have been extensively studied for their biological activities .
Métodos De Preparación
The synthesis of 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the particular indole derivative and its structural modifications.
Comparación Con Compuestos Similares
4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:
- 4-Cyano-1H-indole-6-carboxylic acid
- 5-Chloro-1H-indole-6-carboxylic acid
- 5-Methyl-1H-indole-6-carboxylic acid
- 2-Methyl-1H-indole-6-carboxylic acid
These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-2-7-8(11-5)3-6(10(13)14)4-9(7)12/h2-4,11-12H,1H3,(H,13,14) |
Clave InChI |
KEDNHMPKWBMBOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=C(C=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


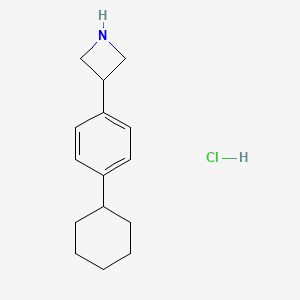
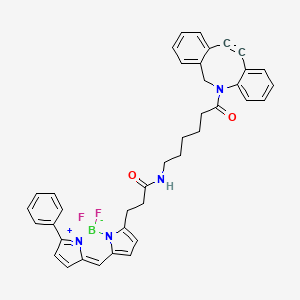
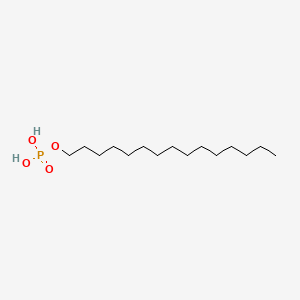
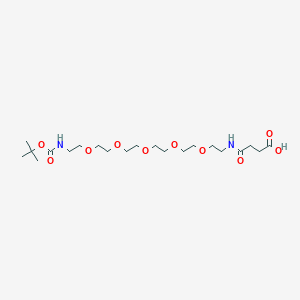
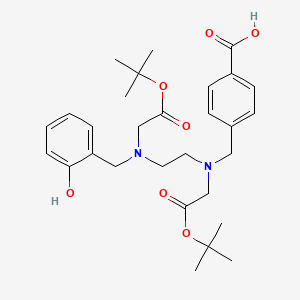
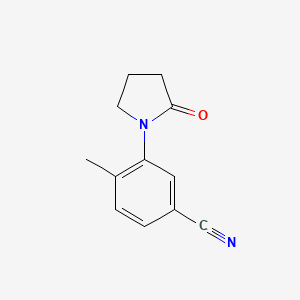

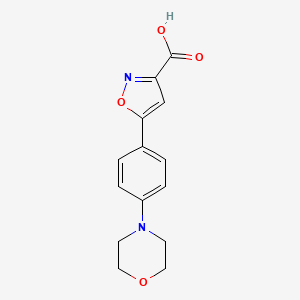
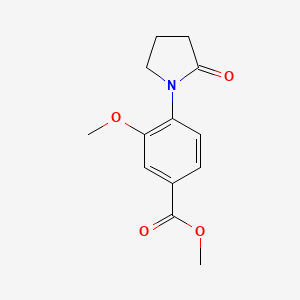
![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
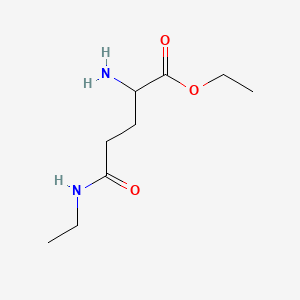
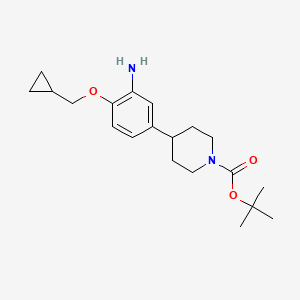
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
